molecular formula C7H4ClNO4S B1294906 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- CAS No. 27685-90-1

6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-

Cat. No. B1294906
CAS RN: 27685-90-1
M. Wt: 233.63 g/mol
InChI Key: IBHCNMJSVDRBSY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- include a melting point of 186-187℃, a density of 1.683, and a pKa of 7.67±0.70 (Predicted) . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

1,2-Oxazines, 1,2-benzoxazines, and Related Compounds : This category includes the synthesis and applications of oxazine and benzoxazine compounds, which are closely related to benzoxazoles. The synthesis often involves cyclization reactions, with the oxazinium salts playing a crucial role as electrophiles. These compounds serve as important intermediates in the synthesis of various heterocyclic compounds, illustrating their significance in organic synthesis and chemical research (Sainsbury, 1991).

Microwave-assisted Synthesis of Benzoxazoles Derivatives : This approach has revolutionized the synthesis of benzoxazole derivatives, making the process more efficient and time-saving. The use of microwave irradiation enhances the diversity and expedites research in modern chemistry, highlighting the importance of benzoxazoles in material science and pharmacological research (Özil & Menteşe, 2020).

Biological and Pharmacological Applications

Therapeutic Potential of Oxazole Scaffold : Oxazoles, including benzoxazoles, have been explored for their therapeutic potential across a wide range of applications, from anticancer and antimicrobial to anti-inflammatory agents. This highlights the versatility and importance of oxazole derivatives in developing new therapeutic agents (Kaur et al., 2018).

Applications in Antioxidant Activity : Benzoxazole derivatives have also been explored for their antioxidant properties. Analytical methods used in determining antioxidant activity have been extensively reviewed, indicating the relevance of benzoxazole compounds in food engineering, medicine, and pharmacy due to their potential antioxidant capabilities (Munteanu & Apetrei, 2021).

Environmental and Industrial Applications

Treatment of Organic Pollutants : The enzymatic degradation of organic pollutants in wastewater has been significantly enhanced by the use of redox mediators, indicating the potential application of benzoxazole derivatives in environmental science for wastewater treatment and pollution remediation (Husain & Husain, 2007).

Safety And Hazards

The safety and hazards associated with 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo- include the following hazard statements: H318-H314-H302 . The precautionary statements include P280-P309+P311 . It is classified as an irritant .

properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4S/c8-14(11,12)4-1-2-5-6(3-4)13-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHCNMJSVDRBSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067334
Record name 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-

CAS RN

27685-90-1
Record name 2-Oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride
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Record name 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
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Record name 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
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Record name 6-Benzoxazolesulfonyl chloride, 2,3-dihydro-2-oxo-
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Record name 2,3-dihydro-2-oxobenzoxazole-6-sulphonyl chloride
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Synthesis routes and methods I

Procedure details

Benzoxazolinone (13.5 g, 0.1 mol) was added slowly to a 0° C. solution of chlorosulfonic acid (33.29 mL, 5 equivalents). The reaction was warmed to 25° C. and stirred for 0.5 h, heated to 60° C. for 3 h. The reaction was cooled to 25° C., poured into ice, filtered, and rinsed with water. The resulting white solid was redissolved in 500 mL of diethyl ether and washed with water (2×), dried over Na2SO4, filtered and concentrated to 100 mL volume. Hexane was added (100 mL) and the white precipitate was filtered and placed under vacuum to yield 17 g (73%) of the title compound.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
33.29 mL
Type
reactant
Reaction Step One
Yield
73%

Synthesis routes and methods II

Procedure details

Sulfurochloridic acid (70 g, 603.45 mmol) was cooled to 0° C. and benzo[d]oxazol-2(3H)-one (1.8 g, 13.33 mmol) was added in several batches, maintaining the temperature at about 0° C. The resulting solution was stirred at room temperature for 3 hours, then quenched by the addition 400 mL of iced water. The resulting solution was extracted with ethyl acetate (3×100 mL) and the organic layers were combined, dried (Na2SO4), filtered and concentrated. The residue was purified by column chromatography using a 1:10 ethyl acetate/petroleum ether solvent system to afford 0.8 g (26%) of 2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride as a white solid. 1H NMR (CDCl3) δ 8.26 (s, 1H), 8.00 (d, 1H), 7.98 (d, 1H), 7.32 (s, 1H).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

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